

PX-866: A Potent Tool for Interrogating PI3K Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947

[Get Quote](#)

Application Notes and Protocols

For researchers, scientists, and drug development professionals, PX-866 serves as a critical tool for elucidating the complexities of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. As a semi-synthetic viridin analog and an irreversible pan-PI3K inhibitor, PX-866 offers a more stable and less toxic alternative to wortmannin for in vitro and in vivo studies.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the use of PX-866 in studying PI3K signaling.

Mechanism of Action

PX-866 exerts its inhibitory effect through covalent binding to the lysine residue within the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks.[2] This irreversible binding effectively blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4][5] PX-866 selectively inhibits the alpha, delta, and gamma isoforms of PI3K, with less activity against the beta isoform.[2][6]

Data Presentation

In Vitro Potency of PX-866

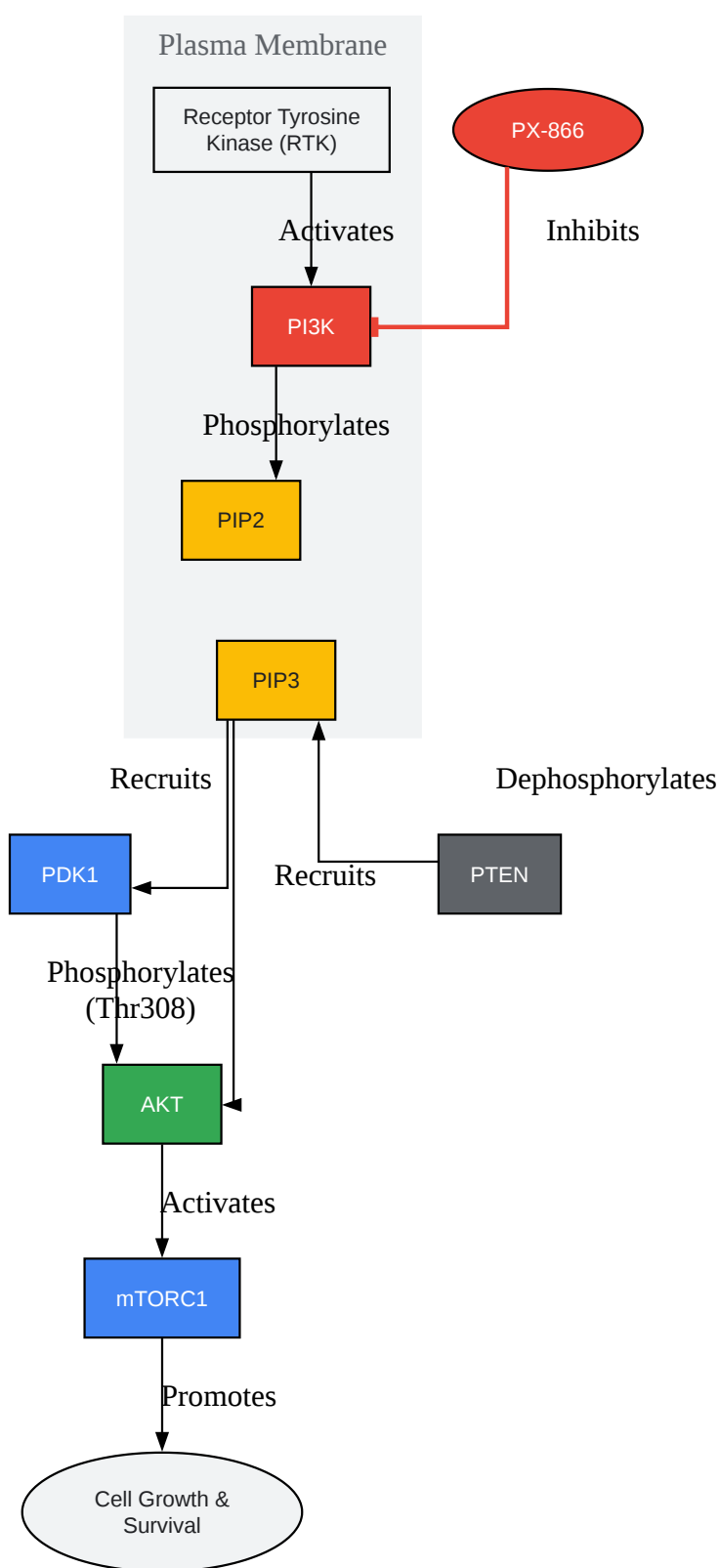
Target	IC50 (nM)	Assay Conditions	Reference
PI3K (p85-p110α)	0.1	Immune complex kinase assay	[1]
PI3Kα	5	Biochemical assay	[6]
PI3Kδ	9	Biochemical assay	[6]
PI3Kγ	2	Biochemical assay	[6]

Cellular Effects of PX-866

Cell Line	Effect	Concentration	Duration	Reference
U87 Glioblastoma	Inhibition of spheroid growth	100 nM	4 days	[1]
MDA-MB-231 Breast Cancer	Inhibition of cell motility	Subnanomolar	Not Specified	[3]
T98G Glioblastoma	Inhibition of Akt phosphorylation (Ser473)	Dose-dependent	Not Specified	[7]
Glioblastoma Cell Lines (U87, U251, LN229, LN18)	G1 cell-cycle arrest	0.4 and 0.8 μM	72 hours	[2]

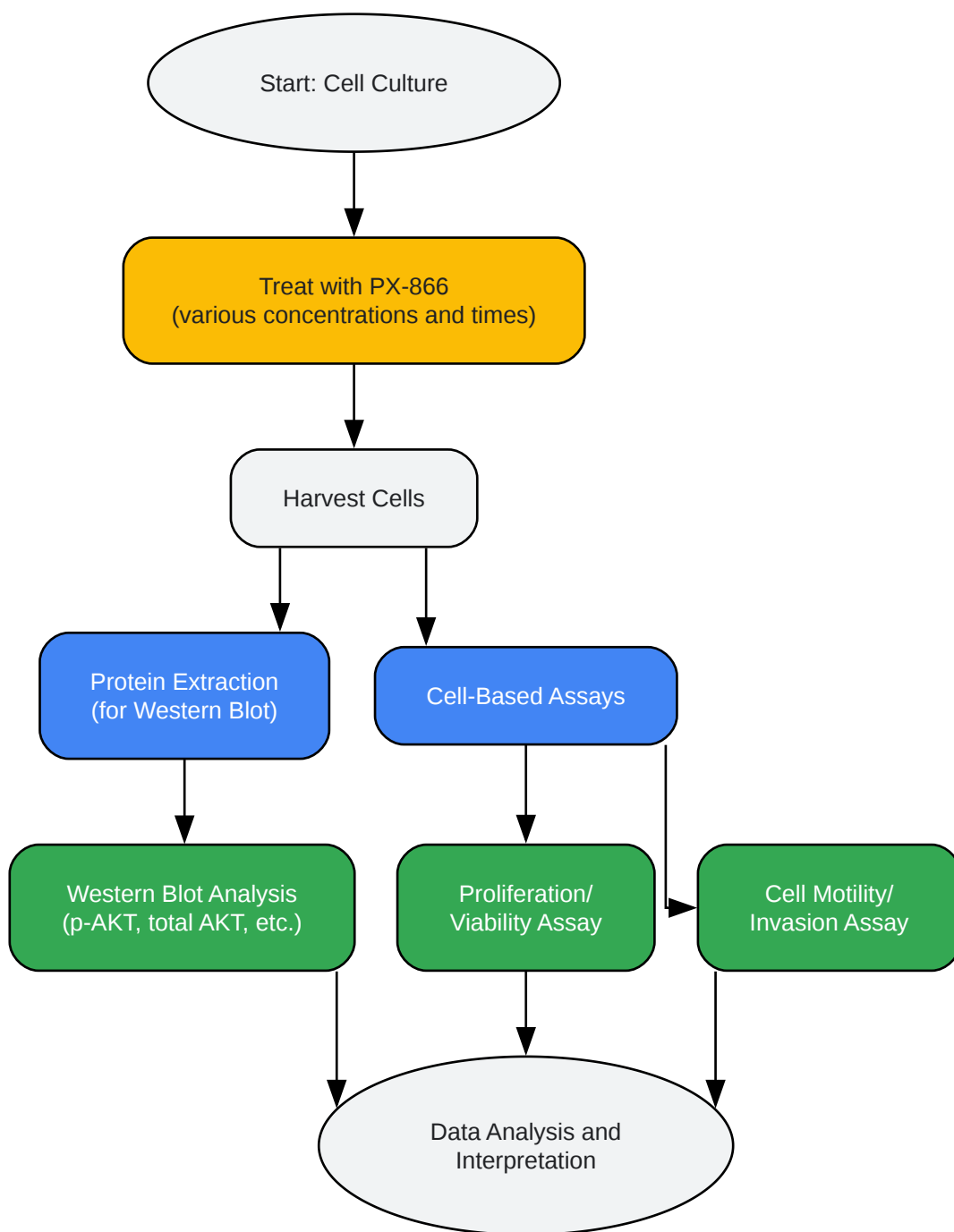
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K signaling pathway and a general experimental workflow for studying the effects of PX-866.



[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying the effects of PX-866.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for assessing the inhibition of PI3K signaling by PX-866 through the measurement of Akt phosphorylation at Serine 473.

Materials:

- Cells of interest cultured in appropriate media
- PX-866 (sonolisib)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Tris-buffered saline with Tween-20 (TBST)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of PX-866 (e.g., 10 nM to 1 μ M) for desired time points (e.g., 2 and 16 hours).^{[1][8]} A vehicle control (DMSO) should be included.
- **Cell Lysis:**
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer to each well and scrape the cells.
 - Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (protein extract) to a new tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- **Sample Preparation:**
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to a final concentration of 1x.
 - Boil the samples at 95-100°C for 5 minutes.
- **SDS-PAGE and Protein Transfer:**
 - Load equal amounts of protein (e.g., 20-30 μ g) into the wells of an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's protocol.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

Protocol 2: Cell Viability/Proliferation Assay

This protocol describes a method to assess the cytostatic or cytotoxic effects of PX-866 on cancer cells using a colorimetric assay such as the Sulforhodamine B (SRB) or MTS assay.

Materials:

- Cells of interest and appropriate culture medium
- 96-well plates
- PX-866
- Sulforhodamine B (SRB) solution or MTS reagent
- Trichloroacetic acid (TCA) for SRB assay

- Tris base solution for SRB assay
- Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Treatment: Treat the cells with a serial dilution of PX-866 for the desired duration (e.g., 72 hours).^[2] Include a vehicle control.
- Assay Procedure (SRB Example):
 - Fix the cells by gently adding 50 μ L of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
 - Wash the plates five times with water and allow them to air dry.
 - Stain the cells with 100 μ L of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
 - Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
 - Solubilize the bound dye by adding 200 μ L of 10 mM Tris base solution to each well.
- Data Acquisition: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Cell Motility (Wound Healing) Assay

This protocol provides a straightforward method to evaluate the effect of PX-866 on cancer cell migration.

Materials:

- Cells of interest and appropriate culture medium
- 6-well or 12-well plates
- Sterile 200 μ L pipette tips
- PX-866
- Microscope with a camera

Procedure:

- **Cell Seeding:** Seed cells in 6-well or 12-well plates and grow them to a confluent monolayer.
- **Creating the Wound:** Create a "scratch" or "wound" in the cell monolayer using a sterile 200 μ L pipette tip.
- **Washing and Treatment:** Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of PX-866 or a vehicle control.
- **Image Acquisition:** Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
- **Data Analysis:** Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time to determine the effect of PX-866 on cell migration.

Conclusion

PX-866 is a valuable and potent research tool for investigating the PI3K signaling pathway. Its improved stability and sustained inhibitory action on Akt phosphorylation make it a superior choice over wortmannin for many applications.^{[1][3]} The protocols provided here offer a foundation for researchers to explore the multifaceted roles of PI3K signaling in various biological processes and to assess the therapeutic potential of targeting this critical pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PX-866 | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [PX-866: A Potent Tool for Interrogating PI3K Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774947#px-866-as-a-tool-for-studying-pi3k-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com